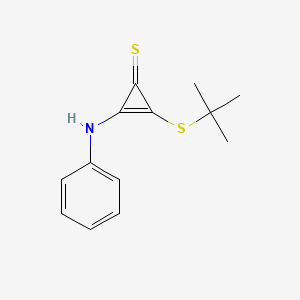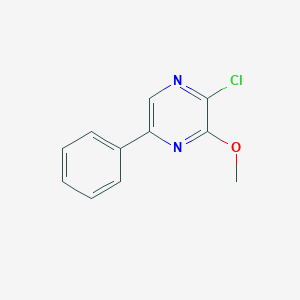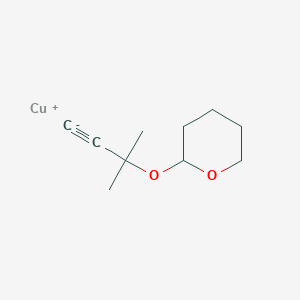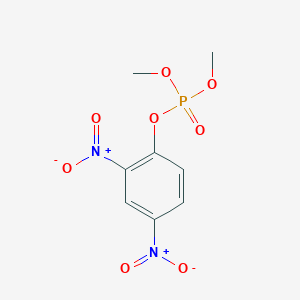
2,4-Dinitrophenyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl dimethyl phosphate is an organic compound that belongs to the class of dinitrophenyl phosphates. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further bonded to a dimethyl phosphate group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl dimethyl phosphate typically involves the reaction of 2,4-dinitrophenol with dimethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The dimethyl phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution reactions.
Major Products Formed
Reduction: The major product formed is 2,4-diaminophenyl dimethyl phosphate.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Scientific Research Applications
2,4-Dinitrophenyl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the manufacturing of pesticides and herbicides due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl dimethyl phosphate involves its ability to act as a protonophore. It can shuttle protons across biological membranes, disrupting the proton gradient and collapsing the proton motive force. This leads to the inhibition of ATP synthesis, which is crucial for cellular energy production. The compound targets the mitochondrial membrane, leading to increased oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the dimethyl phosphate group.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.
Dinoseb: A dinitrophenol herbicide with similar biological activity.
Uniqueness
2,4-Dinitrophenyl dimethyl phosphate is unique due to the presence of the dimethyl phosphate group, which imparts different chemical properties and reactivity compared to other dinitrophenol derivatives. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
66391-31-9 |
|---|---|
Molecular Formula |
C8H9N2O8P |
Molecular Weight |
292.14 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9N2O8P/c1-16-19(15,17-2)18-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,1-2H3 |
InChI Key |
YXYYXNXCGWEBNQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


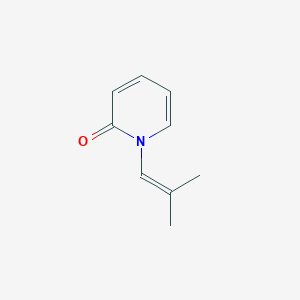
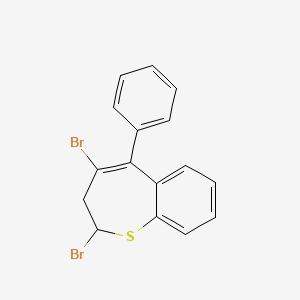
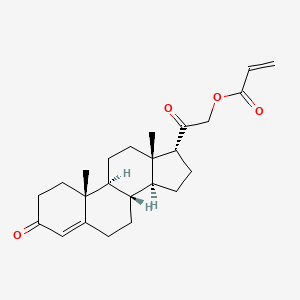
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
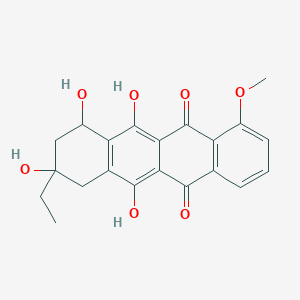

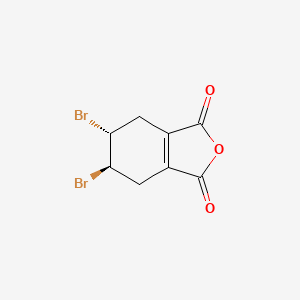
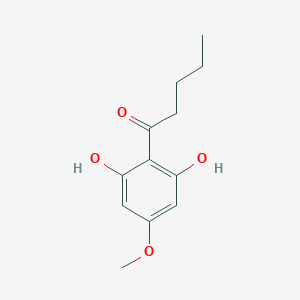
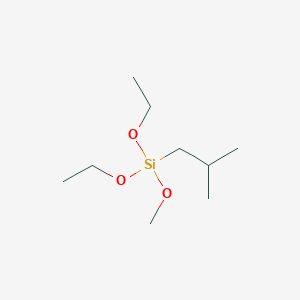
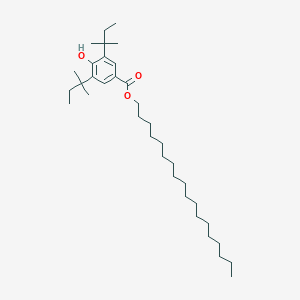
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
